Diethyl [2-(benzenesulfinyl)ethyl](ethyl)propanedioate
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Overview
Description
Diethyl 2-(benzenesulfinyl)ethylpropanedioate is an organic compound that belongs to the class of sulfoxides It is characterized by the presence of a benzenesulfinyl group attached to an ethyl chain, which is further connected to a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(benzenesulfinyl)ethylpropanedioate typically involves the alkylation of diethyl propanedioate (diethyl malonate) with an appropriate benzenesulfinyl ethyl halide. The reaction is carried out in the presence of a strong base, such as sodium ethoxide, which deprotonates the diethyl propanedioate to form an enolate ion. This enolate ion then undergoes nucleophilic substitution with the benzenesulfinyl ethyl halide to yield the desired product .
Industrial Production Methods
Industrial production of diethyl 2-(benzenesulfinyl)ethylpropanedioate may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(benzenesulfinyl)ethylpropanedioate can undergo various types of chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfoxide group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of substituted esters.
Scientific Research Applications
Diethyl 2-(benzenesulfinyl)ethylpropanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diethyl 2-(benzenesulfinyl)ethylpropanedioate depends on its specific application. In general, the compound may interact with biological targets through its sulfoxide group, which can form reversible covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester without the benzenesulfinyl group.
Diethyl sulfide: Contains a sulfide group instead of a sulfoxide.
Diethyl sulfone: Contains a sulfone group instead of a sulfoxide.
Uniqueness
Diethyl 2-(benzenesulfinyl)ethylpropanedioate is unique due to the presence of both the benzenesulfinyl group and the propanedioate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
61174-00-3 |
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Molecular Formula |
C17H24O5S |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
diethyl 2-[2-(benzenesulfinyl)ethyl]-2-ethylpropanedioate |
InChI |
InChI=1S/C17H24O5S/c1-4-17(15(18)21-5-2,16(19)22-6-3)12-13-23(20)14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI Key |
QKIUEJZVMMJXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCS(=O)C1=CC=CC=C1)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
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